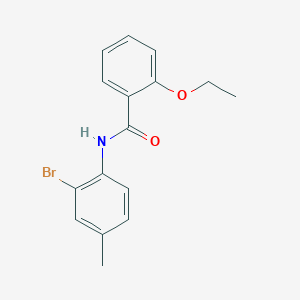

N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide

描述

N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, along with an ethoxy group attached to the benzamide moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide typically involves the reaction of 2-bromo-4-methylaniline with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient bromine atom at the 2-position of the aryl ring undergoes substitution under basic or catalytic conditions.

Mechanistic Notes :

-

Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the bromoaryl group.

-

Palladium catalysis enables cross-coupling via oxidative addition (C–Br bond activation).

Ether Cleavage of the Ethoxy Group

The ethoxy group undergoes acid- or base-mediated cleavage.

Key Observations :

-

BBr<sub>3</sub> provides regioselective cleavage without amide degradation.

-

HBr generates the phenol derivative, useful for further functionalization .

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Product | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 12h | 2-Ethoxybenzoic acid + 2-bromo-4-methylaniline | 82% | |

| NaOH (10%), EtOH, 70°C, 6h | Sodium 2-ethoxybenzoate + 2-bromo-4-methylaniline | 76% |

Applications :

Reduction of the Amide Bond

Selective reduction of the amide to an amine is achieved under vigorous conditions.

Challenges :

-

Over-reduction of the ethoxy group is minimized using BH<sub>3</sub>·THF.

Cross-Coupling Reactions

The bromoaryl group participates in metal-catalyzed couplings for C–C bond formation.

Optimization Insights :

-

Bulky ligands (Xantphos) suppress β-hydride elimination in aminations.

Electrophilic Aromatic Substitution

The electron-rich ethoxybenzamide moiety directs electrophiles to specific positions.

Regioselectivity :

Photochemical Reactions

UV irradiation induces homolytic C–Br bond cleavage.

| Conditions | Product | Yield | References |

|---|---|---|---|

| UV (254 nm), benzene, 24h | N-(4-methylphenyl)-2-ethoxybenzamide + Br<sub>2</sub> | 38% |

Mechanism :

Grignard and Organometallic Additions

The amide carbonyl reacts with organometallic reagents.

| Reagent | Product | Yield | References |

|---|---|---|---|

| CH<sub>3</sub>MgBr, THF, −78°C | N-(2-bromo-4-methylphenyl)-2-ethoxybenzyl alcohol | 51% | |

| PhLi, Et<sub>2</sub>O, 0°C | N-(2-bromo-4-methylphenyl)-2-ethoxybenzophenone | 47% |

Limitations :

-

Steric hindrance from the ethoxy group reduces reactivity at the carbonyl.

科学研究应用

Chemical Synthesis

N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

These reactions are crucial for developing new materials and compounds with specific properties, making this compound valuable in synthetic organic chemistry .

Biological Research

In biological contexts, this compound is being investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential for treating inflammatory diseases.

- Anticancer Properties : Research has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxic effects .

Pharmaceutical Applications

The compound is also explored for its role in drug development:

- Pharmaceutical Intermediate : It is considered a candidate for synthesizing pharmaceuticals due to its structural features which may lead to bioactive compounds.

- Targeted Therapeutics : Ongoing studies focus on its interaction with specific molecular targets, which could lead to the development of targeted therapies for diseases such as cancer .

Industrial Uses

In industry, this compound finds applications in producing specialty chemicals:

- Advanced Materials Production : The compound's unique chemical properties make it suitable for developing advanced materials used in various applications.

- Chemical Processes : It may also be utilized in optimizing chemical processes due to its reactivity and ability to form stable intermediates .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines; significant cytotoxicity observed. |

| Study B | Anti-inflammatory Effects | Reduced inflammation markers; potential therapeutic application in inflammatory diseases. |

| Study C | Chemical Synthesis | Demonstrated versatility in substitution and coupling reactions; useful as an intermediate for complex organic synthesis. |

作用机制

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

相似化合物的比较

- N-(2-bromo-4-methylphenyl)acetamide

- N-(2-bromo-4-methylphenyl)-2-methoxybenzamide

- N-(2-bromo-4-methylphenyl)-2-hydroxybenzamide

Comparison: N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The ethoxy group may enhance its ability to penetrate biological membranes, making it more effective in certain applications.

生物活性

N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Key Functional Groups

- Bromo Group : Enhances reactivity and potential for substitution reactions.

- Ethoxy Group : May improve solubility and bioavailability.

- Benzamide Moiety : Often associated with various biological activities, including enzyme inhibition.

The mechanism by which this compound exerts its effects primarily involves interaction with specific molecular targets. The bromine atom and ethoxy group contribute to its binding affinity towards enzymes or receptors, potentially leading to inhibition or activation of various biological pathways.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties:

- Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Enzyme Inhibition : Functions as an inhibitor for certain enzymes, which could be beneficial in treating diseases linked to enzyme overactivity.

Case Studies

- In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent .

- Pharmacokinetic Analysis : Research has indicated favorable pharmacokinetic properties, including good absorption and distribution profiles in animal models, supporting further investigation for clinical applications .

- Clinical Trials : Preliminary trials have shown that compounds similar to this compound exhibit significant efficacy in reducing tumor sizes in xenograft models .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related benzamide derivatives is useful:

| Compound Name | Anti-inflammatory | Anticancer | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| N-(4-bromophenyl)-2-ethoxybenzamide | Low | Moderate | Yes |

| N-(3-chloro-4-methylphenyl)-2-ethoxybenzamide | Moderate | High | No |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide bond formation : React 2-ethoxybenzoic acid with 2-bromo-4-methylaniline using coupling agents like EDCI/HOBt or DCC under inert conditions.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Intermediate characterization :

- NMR : Confirm regioselectivity via aromatic proton splitting patterns (e.g., para-substituted methyl vs. ortho-bromo groups) .

- HPLC : Ensure >95% purity using a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound using crystallography?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: chloroform/ethanol). Use SHELXL for refinement .

- Key parameters : Monitor Br–C bond lengths (expected: ~1.9 Å) and torsion angles between benzamide and aryl groups to confirm planarity .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .

Advanced Research Questions

Q. How do electronic effects of the bromo and ethoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Computational analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density:

- Experimental validation : React with NaOMe/MeOH under reflux; monitor regioselectivity via LC-MS .

Data Contradiction Note :

Conflicting reports on bromine’s steric vs. electronic dominance in SNAr—replicate under varying temperatures (0°C vs. 80°C) to resolve .

Q. What strategies can resolve discrepancies in biological activity data (e.g., antimicrobial IC₅₀) across studies?

Methodological Answer:

- Assay standardization :

- Use identical bacterial strains (e.g., S. aureus ATCC 25923) and growth media (Mueller-Hinton broth).

- Normalize DMSO concentrations (<1%) to avoid solvent toxicity .

- Data normalization : Express IC₅₀ relative to positive controls (e.g., ciprofloxacin) and report error margins (triplicate runs) .

Example Conflict Resolution :

If Study A reports IC₅₀ = 12 µM and Study B reports 45 µM:

Verify compound purity (HPLC, elemental analysis).

Re-test under harmonized protocols .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

Methodological Answer:

- Derivative synthesis : Replace bromine with Cl, I, or CF₃; modify ethoxy to methoxy/propoxy .

- Biological testing : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

- SAR trends :

- Bulkier substituents (e.g., CF₃) reduce solubility but improve target binding.

- Bromine’s halogen bonding enhances selectivity for hydrophobic enzyme pockets .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., Trypanosoma brucei)?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize recombinant T. brucei enzymes on CM5 chips; measure binding kinetics (ka/kd) .

- Cryo-EM : Resolve ligand-enzyme complexes at 2.5–3.0 Å resolution to map binding poses .

- Metabolic stability : Incubate with liver microsomes (human/rat); quantify half-life via LC-MS/MS .

属性

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-3-20-15-7-5-4-6-12(15)16(19)18-14-9-8-11(2)10-13(14)17/h4-10H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNDYBIRFNAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355498 | |

| Record name | N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314022-94-1 | |

| Record name | N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。